molecular formula C17H14N4OS B1229539 2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile

2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile

Cat. No.: B1229539
M. Wt: 322.4 g/mol
InChI Key: DPCLCSVUTDYVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile is a member of triazoles.

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Activity : Compounds structurally related to 2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile have been synthesized and evaluated for anti-inflammatory and analgesic activities. Notably, certain derivatives showed significant anti-inflammatory and analgesic effects (Hunashal et al., 2014).

  • Anticancer Properties : Various 1,2,4-triazole-3-thiol derivatives, closely related to the compound , have been synthesized and tested for cytotoxicity against different cancer cell lines, including melanoma, breast, and pancreatic cancer. Some derivatives were identified as particularly active in inhibiting cancer cell migration and growth in 3D cell cultures, indicating potential as anticancer agents (Šermukšnytė et al., 2022).

  • Antimicrobial Activity : Similar derivatives of this compound have demonstrated notable antimicrobial activities, particularly against fungal pathogens such as A. niger, C. Neoformans, and A. fumigatus (Hunashal et al., 2012).

  • Pharmacological Potential : The class of compounds including this compound is suggested to exhibit various pharmacological activities, such as antitumor, antiinflammatory, and antioxidant properties. This highlights the compound's potential in the development of new pharmacologically active substances (Sameluk & Kaplaushenko, 2015).

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C17H14N4OS/c18-11-12-23-17-20-19-16(13-22-15-9-5-2-6-10-15)21(17)14-7-3-1-4-8-14/h1-10H,12-13H2

InChI Key

DPCLCSVUTDYVOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC#N)COC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC#N)COC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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